2-(5-chloro-2-propoxyphenyl)acetonitrile
Description
2-(5-Chloro-2-propoxyphenyl)acetonitrile is a nitrile-containing aromatic compound featuring a chloro substituent at the 5-position and a propoxy group at the 2-position of the phenyl ring. The propoxy group (–OCH₂CH₂CH₃) distinguishes it from simpler analogs like methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) derivatives. Nitriles are versatile intermediates in organic synthesis, often utilized in pharmaceuticals, agrochemicals, and materials science due to their reactivity in cyanation, hydrolysis, and cycloaddition reactions .
Properties
CAS No. |
26938-86-3 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence molecular weight, polarity, and solubility. A comparison with key analogs is outlined below:
Key Observations :
- Chloro vs. Bromo : Bromine’s larger atomic radius (e.g., in ) may sterically hinder reactions compared to chloro-substituted derivatives .
Electronic and Reactivity Profiles
Density functional theory (DFT) studies on related compounds () reveal that non-planar molecular geometries and electron density distribution in HOMO/LUMO orbitals influence reactivity . For instance:
- In 2-(2,4-dichlorophenyl)acetonitrile (), the dual chloro substituents lower LUMO energy, enhancing electrophilicity . The target compound’s single chloro group may offer moderated reactivity, favoring selective transformations.
Pharmacological Potential
While direct data on the target compound’s bioactivity are absent, notes that triazole-thioacetonitriles exhibit antitumor and anti-inflammatory activities . The propoxy group’s lipophilicity could enhance blood-brain barrier penetration, while the chloro substituent might modulate target binding (e.g., kinase inhibition). Comparatively, 2-(3-chloro-5-methoxyphenyl)acetonitrile () is primarily a synthetic intermediate, underscoring the role of substituent positioning in bioactivity .
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